molecular formula C14H18ClNO B11995308 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride CAS No. 82380-37-8

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride

Cat. No.: B11995308
CAS No.: 82380-37-8
M. Wt: 251.75 g/mol
InChI Key: FOTGKNUQFCQPNE-UHFFFAOYSA-N
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Description

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C14H18ClNO. It is a derivative of quinuclidine, a bicyclic amine, and is known for its applications in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride typically involves the reaction of quinuclidine derivatives with phenylmethylenes under specific conditions. One common method includes the use of 2-ethoxycarbonyl-3-quinuclidinone as a starting material, which undergoes reflux and subsequent treatment with hydrogen chloride in ethanol to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinuclidinone derivatives, reduced quinuclidine compounds, and substituted quinuclidinol derivatives, depending on the specific reaction and conditions employed .

Mechanism of Action

The mechanism of action of 3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride involves its interaction with molecular targets such as cholinergic receptors. It acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological pathways, particularly those related to neurotransmission in the central nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinuclidinol, 2-methylene-3-phenyl-, hydrochloride is unique due to its specific structure, which combines the quinuclidine backbone with a phenylmethylene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

CAS No.

82380-37-8

Molecular Formula

C14H18ClNO

Molecular Weight

251.75 g/mol

IUPAC Name

2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-3-ol;hydrochloride

InChI

InChI=1S/C14H17NO.ClH/c1-11-14(16,12-5-3-2-4-6-12)13-7-9-15(11)10-8-13;/h2-6,13,16H,1,7-10H2;1H

InChI Key

FOTGKNUQFCQPNE-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C2CCN1CC2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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